Cas no 72959-46-7 ((8R,9S,10R,12R,13S,14R)-17-Acetyl-12-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one)
![(8R,9S,10R,12R,13S,14R)-17-Acetyl-12-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one structure](https://it.kuujia.com/scimg/cas/72959-46-7x500.png)
72959-46-7 structure
Nome del prodotto:(8R,9S,10R,12R,13S,14R)-17-Acetyl-12-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one
(8R,9S,10R,12R,13S,14R)-17-Acetyl-12-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- Pregna-4,16-diene-3,20-dione,12-hydroxy-, (12b)-
- Pregna-4,16-diene-3,20-dione, 12-hydroxy-, (12beta)-
- 6,7-Dihydroneridienone A
- [ "" ]
- (8R,9S,10R,12R,13S,14R)-17-Acetyl-12-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclope
- CHEMBL479126
- 72959-46-7
- AKOS032948979
- (8R,9S,10R,12R,13S,14S)-17-acetyl-12-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one
- DTXSID80993729
- FS-8693
- SCHEMBL13833037
- 12-hydroxypregna-4,16-diene-3,20-dione
- (3aS,3bR,9aR,9bS,11R,11aS)-1-acetyl-11-hydroxy-9a,11a-dimethyl-3H,3aH,3bH,4H,5H,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-7-one
- (8R,9S,10R,12R,13S,14R)-17-Acetyl-12-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one
-
- Inchi: 1S/C21H28O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)18(15)11-19(24)21(16,17)3/h6,10,15,17-19,24H,4-5,7-9,11H2,1-3H3/t15-,17+,18-,19+,20-,21+/m0/s1
- Chiave InChI: ZTDAXWJYRPVTPO-PNNDDZTBSA-N
- Sorrisi: O([H])[C@]1([H])C([H])([H])[C@]2([H])[C@@]3(C([H])([H])[H])C([H])([H])C([H])([H])C(C([H])=C3C([H])([H])C([H])([H])[C@@]2([H])[C@@]2([H])C([H])([H])C([H])=C(C(C([H])([H])[H])=O)[C@]21C([H])([H])[H])=O
Proprietà calcolate
- Massa esatta: 328.20394
- Massa monoisotopica: 328.20384475g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 24
- Conta legami ruotabili: 1
- Complessità: 673
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 6
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 54.4
- XLogP3: 2.5
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.17±0.1 g/cm3 (20 ºC 760 Torr),
- Punto di ebollizione: 504.2±50.0 °C at 760 mmHg
- Punto di infiammabilità: 272.8±26.6 °C
- Solubilità: Molto leggermente solubile (0,13 g/l) (25°C),
- PSA: 54.37
- Pressione di vapore: 0.0±2.9 mmHg at 25°C
(8R,9S,10R,12R,13S,14R)-17-Acetyl-12-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
(8R,9S,10R,12R,13S,14R)-17-Acetyl-12-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN3145-5mg |
6,7-Dihydroneridienone A |
72959-46-7 | 5mg |
¥ 3330 | 2024-07-20 | ||
A2B Chem LLC | AH21171-5mg |
6,7-Dihydroneridienone A |
72959-46-7 | 5mg |
$594.00 | 2024-04-19 | ||
TargetMol Chemicals | TN3145-1 ml * 10 mm |
6,7-Dihydroneridienone A |
72959-46-7 | 1 ml * 10 mm |
¥ 3430 | 2024-07-20 | ||
TargetMol Chemicals | TN3145-5mg |
6,7-Dihydroneridienone A |
72959-46-7 | 5mg |
¥ 3330 | 2024-07-24 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3145-1 mg |
6,7-Dihydroneridienone A |
72959-46-7 | 1mg |
¥2435.00 | 2022-04-26 | ||
TargetMol Chemicals | TN3145-1 mL * 10 mM (in DMSO) |
6,7-Dihydroneridienone A |
72959-46-7 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3430 | 2023-09-15 | |
TargetMol Chemicals | TN3145-5 mg |
6,7-Dihydroneridienone A |
72959-46-7 | 98% | 5mg |
¥ 3,330 | 2023-07-11 | |
TargetMol Chemicals | TN3145-1 ml * 10 mm |
6,7-Dihydroneridienone A |
72959-46-7 | 1 ml * 10 mm |
¥ 3430 | 2024-07-24 |
(8R,9S,10R,12R,13S,14R)-17-Acetyl-12-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one Letteratura correlata
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
72959-46-7 ((8R,9S,10R,12R,13S,14R)-17-Acetyl-12-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one) Prodotti correlati
- 434-22-0(Nandrolone)
- 58-22-0(Testosterone)
- 481-30-1(Epitestosterone)
- 1162-53-4(16-Dehydropregnolone)
- 17921-63-0(Androsta-5,15-dien-17-one,3-hydroxy-, (3b)-)
- 979-02-2(16-Dehydro Pregnenolone Acetate)
- 3764-87-2(Trestolone)
- 1311316-33-2(4,4,4-trifluorobutane-1,3-diamine dihydrochloride)
- 2098105-55-4(7-Oxaspiro[3.5]nonane-2-carboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-)
- 400715-75-5(1-ethyl-1H-pyrrole-3-carbaldehyde)
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso